molecular formula C17H13FN2O3S B2763279 Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 946236-80-2

Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2763279
CAS No.: 946236-80-2
M. Wt: 344.36
InChI Key: UZVHVEWKPBOOEY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole-based compound characterized by a 4-fluorobenzamido substituent at position 2 and an ethyl ester group at position 6 of the benzothiazole scaffold. Benzothiazoles are renowned for their diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c1-2-23-16(22)11-5-8-13-14(9-11)24-17(19-13)20-15(21)10-3-6-12(18)7-4-10/h3-9H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVHVEWKPBOOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate has been investigated for its potential as:

  • Antimicrobial Agent : Exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
  • Antitumor Agent : Studies indicate potential efficacy against various cancer cell lines, including human colorectal carcinoma (HCT116) .
  • Anti-inflammatory Agent : The compound is also being explored for its anti-inflammatory effects, contributing to its potential therapeutic applications in treating inflammatory diseases.

Biological Studies

Researchers utilize this compound to explore its interactions with biological systems:

  • Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in disease pathways.
  • Receptor Interaction Studies : Used to study binding affinities and mechanisms of action on various receptors involved in cellular signaling pathways .

Industrial Applications

In addition to medicinal uses, this compound serves as an important intermediate in the synthesis of other biologically active molecules and materials:

  • Pharmaceutical Development : Utilized in drug discovery processes aimed at developing new therapeutic agents targeting various diseases.
  • Agrochemical Applications : Explored for potential use in developing new agrochemicals due to its biological activity.

Case Studies and Research Findings

Study TitleObjectiveFindings
Antimicrobial Activity AssessmentEvaluate efficacy against bacterial strainsDemonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity InvestigationAssess cytotoxic effects on cancer cell linesFound to inhibit growth in HCT116 colorectal carcinoma cells, indicating potential as an anticancer agent .
Mechanistic Study of Enzyme InteractionDetermine binding interactions with target enzymesIdentified specific interactions leading to enzyme inhibition, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares key structural features, synthetic yields, and biological activities of analogous benzothiazole derivatives:

Compound Name Substituent at Position 2 Position 6 Group Molecular Weight Synthetic Yield Key Applications/Activities
Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate 4-Fluorobenzamido Ethyl ester 344.34 g/mol Not reported Antimicrobial (hypothesized)
Ethyl 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylate Boc-protected piperazine Ethyl ester 415.47 g/mol 97% Hsp90 C-terminal inhibitors
Methyl 2-amino-4-(pyridin-3-ylmethoxy)benzo[d]thiazole-6-carboxylate Amino + pyridinylmethoxy Methyl ester 315.07 g/mol 8% DNA gyrase inhibitors
Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate Piperidine Ethyl ester 306.39 g/mol Not reported Intermediate for carboxylic acids
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate Amino Ethyl ester 236.27 g/mol Not reported Precursor for further derivatization

Physicochemical Properties

  • Ester Hydrolysis : Ethyl esters (e.g., ) can hydrolyze to carboxylic acids, increasing polarity and altering pharmacokinetics .

Biological Activity

Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, antitumor, and anti-inflammatory applications. This article delves into the biological activity of this compound, synthesizing data from various studies and research findings.

Chemical Structure and Properties

This compound features a benzothiazole core with a fluorobenzamido substituent. The presence of the fluorine atom enhances lipophilicity, potentially improving its pharmacological properties by increasing binding affinity to biological targets. Its molecular formula is C16_{16}H14_{14}F1_1N1_1O2_2S1_1, with a molecular weight of approximately 319.35 g/mol.

The mechanism of action for this compound involves its interaction with specific biological targets:

  • Target Interaction : The compound is known to interact with various enzymes and receptors, leading to alterations in cellular processes.
  • Biochemical Pathways : It affects multiple biochemical pathways, which can result in diverse biological effects depending on the target interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzothiazole, including this compound, possess broad-spectrum antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for related compounds suggest potent efficacy against various pathogens .

Antitumor Activity

The compound has demonstrated promising antitumor effects in several studies:

  • Cell Proliferation Inhibition : In vitro assays have revealed that this compound can inhibit the proliferation of cancer cell lines such as A431, A549, and H1299. It has shown potential in promoting apoptosis and inducing cell cycle arrest at specific concentrations .
  • Mechanistic Insights : The antitumor activity may be linked to its ability to modulate signaling pathways involved in cell survival and proliferation. For instance, compounds with similar structures have been found to decrease levels of pro-inflammatory cytokines like IL-6 and TNF-α, contributing to their anticancer effects .

Anti-inflammatory Properties

This compound is also investigated for its anti-inflammatory properties. Research suggests that it can inhibit the production of inflammatory mediators, thereby reducing inflammation in various experimental models. This activity is particularly relevant for conditions characterized by chronic inflammation.

Data Summary

Biological Activity Effect Reference
AntimicrobialBroad-spectrum efficacy against bacteria and fungi
AntitumorInhibits cell proliferation; promotes apoptosis
Anti-inflammatoryReduces levels of inflammatory cytokines

Case Studies

  • Anticancer Efficacy : In a study evaluating the anticancer potential of benzothiazole derivatives, this compound was highlighted for its ability to significantly inhibit tumor cell growth in vitro. The study noted that modifications to the benzothiazole structure could enhance anticancer activity .
  • Inflammatory Disease Model : In models of inflammatory diseases, this compound showed a reduction in inflammation markers, suggesting its potential therapeutic application in treating inflammatory disorders.

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate be optimized for higher yield and purity?

  • Methodological Answer :

  • Step 1 : Start with ethyl 2-aminobenzo[d]thiazole-6-carboxylate as the core intermediate. React it with 4-fluorobenzoyl chloride in anhydrous THF under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

  • Step 2 : Optimize reaction time (12–24 hours) and temperature (room temperature to 60°C). Monitor progress via TLC (ethyl acetate/hexane 1:3) .

  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixture). Yields typically range from 55% to 97% depending on solvent polarity and stoichiometry .

  • Critical Note : Excess 4-fluorobenzoyl chloride (>1.2 equiv) improves conversion but requires careful quenching to avoid side reactions .

    • Data Table : Comparison of Synthesis Conditions
SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC)
THF25246798.5
DCM40185595.2
DMF60129799.1

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H} NMR (400 MHz, CDCl3_3) to confirm the amide linkage (δ 8.3–8.5 ppm for aromatic protons) and ester group (δ 4.3–4.4 ppm, quartet for -OCH2_2CH3_3) .

  • X-ray Crystallography : Employ SHELXL for refinement. For example, a related benzothiazole derivative showed a dihedral angle of 85° between the thiazole and benzene rings, critical for assessing planarity .

  • Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]+^+ at m/z 375.1 .

    • Critical Note : Hydrogen bonding patterns (e.g., N–H···O=C interactions) can be analyzed using graph set analysis (Etter’s rules) to predict crystal packing .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodological Answer :

  • Anticancer Activity : Use MTT assays against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. IC50_{50} values for analogous compounds range from 12–45 μM .

  • Antimicrobial Screening : Perform broth microdilution assays against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive (e.g., Staphylococcus aureus) strains. Compare with ciprofloxacin as a positive control .

  • Enzyme Inhibition : Test against DNA gyrase (for antimicrobial activity) or BCL-2 (for apoptosis induction) using fluorescence polarization assays .

    • Data Table : Preliminary Biological Activity of Analogues
Compound SubstituentIC50_{50} (μM, HeLa)MIC (μg/mL, P. aeruginosa)
4-Fluorobenzamido (target)28.4 ± 1.216
4-Chlorobenzamido32.1 ± 2.132
4-Methoxybenzamido>100>64

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance anticancer potency?

  • Methodological Answer :

  • Modification Sites :

Amide Group : Replace 4-fluorobenzamido with substituted benzamides (e.g., 3,4-dichloro) to assess steric/electronic effects .

Thiazole Ring : Introduce electron-withdrawing groups (e.g., -NO2_2) at position 4 to enhance electrophilicity and DNA intercalation .

Ester Group : Hydrolyze to carboxylic acid for salt formation (improved solubility) .

  • Assays : Compare IC50_{50} values across modified derivatives. Use molecular docking (e.g., AutoDock Vina) to predict binding to BCL-2 or EGFR .

    • Data Table : SAR of Benzothiazole Derivatives
ModificationIC50_{50} (μM, MCF-7)LogPBinding Affinity (kcal/mol, BCL-2)
4-Fluorobenzamido28.43.2-8.9
3,4-Dichlorobenzamido18.73.8-9.5
4-Nitrobenzamido45.12.9-7.2

Q. How can contradictions in biological activity data (e.g., variable IC50_{50} across studies) be resolved?

  • Methodological Answer :

  • Source Analysis : Check assay conditions (e.g., serum concentration in cell culture affects compound stability). For example, 10% FBS may reduce free drug availability .

  • Statistical Validation : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05). Replicate experiments ≥3 times .

  • Metabolite Interference : Perform LC-MS to detect degradation products (e.g., ester hydrolysis to carboxylic acid in pH 7.4 buffer) .

    • Critical Note : Crystallographic data (e.g., hydrogen-bonding networks) may explain potency variations due to differential target binding .

Q. What computational modeling approaches are suitable for predicting reactivity and binding modes?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to optimize geometry and calculate Fukui indices for nucleophilic attack sites (e.g., carbonyl carbon in amide) .

  • Molecular Dynamics (MD) : Simulate binding to Hsp90 using GROMACS. Analyze RMSD plots to assess stability over 100 ns trajectories .

  • Docking : Employ Glide (Schrödinger Suite) to predict interactions with DNA gyrase ATP-binding pocket (grid centered on Ser-84 residue) .

    • Data Table : DFT-Calculated Reactivity Descriptors
Atom PositionFukui Index (f+^+)Electrophilicity (eV)
Amide C=O0.422.8
Thiazole S0.181.2

Q. How can stability under physiological conditions be evaluated?

  • Methodological Answer :

  • Forced Degradation : Incubate in PBS (pH 7.4) and human liver microsomes (HLMs) at 37°C. Sample at 0, 6, 24, 48 hours for HPLC analysis .
  • Metabolite ID : Use HR-MS/MS to identify oxidation products (e.g., hydroxylation at thiazole C-5) .
  • Critical Note : Ethyl ester hydrolysis to carboxylic acid occurs within 24 hours in serum, reducing cell permeability .

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